Methyl p-Hexadecyloxybenzoate
Description
Methyl p-Hexadecyloxybenzoate is an organic compound with the chemical formula C24H40O3. It is a colorless to slightly yellow oily liquid. This compound is known for its unique structure, which includes a benzoate ester linked to a long hexadecyloxy chain. It is used in various industrial and scientific applications due to its distinctive chemical properties .
Properties
IUPAC Name |
methyl 4-hexadecoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-23-19-17-22(18-20-23)24(25)26-2/h17-20H,3-16,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOJBUZKWYRALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405598 | |
| Record name | Methyl 4-hexadecyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40654-35-1 | |
| Record name | Methyl 4-hexadecyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-(HEXADECYLOXY)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl p-Hexadecyloxybenzoate can be synthesized through the esterification of p-hydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
p-Hydroxybenzoic acid+Hexadecanol→Methyl p-Hexadecyloxybenzoate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl p-Hexadecyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products:
Oxidation: p-Hexadecyloxybenzoic acid.
Reduction: p-Hexadecyloxybenzyl alcohol.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
Methyl p-Hexadecyloxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products as a preservative and stabilizer.
Mechanism of Action
The mechanism of action of Methyl p-Hexadecyloxybenzoate involves its interaction with cellular membranes. It is believed to interfere with membrane transfer processes and inhibit the synthesis of DNA, RNA, and enzymes in microbial cells. This makes it effective as an antimicrobial agent. On a molecular level, the compound’s long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function .
Comparison with Similar Compounds
Methylparaben: Another ester of p-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.
Ethylparaben: Similar to Methylparaben but with an ethyl group instead of a methyl group.
Propylparaben: Contains a propyl group and is also used as a preservative.
Uniqueness: Methyl p-Hexadecyloxybenzoate is unique due to its long hexadecyloxy chain, which imparts distinct lipophilic properties. This makes it particularly suitable for applications requiring integration into lipid environments, such as in drug delivery systems and cosmetic formulations .
Biological Activity
Methyl p-hexadecyloxybenzoate is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound, with the chemical formula and CAS Number 4689974, is an ester derivative of benzoic acid. Its structure features a long hexadecyl chain that contributes to its hydrophobic properties, which can influence its interaction with biological membranes and cellular uptake.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with long alkyl chains possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, suggesting a role in therapeutic applications for inflammatory diseases.
- Drug Delivery Systems : Its amphiphilic nature allows it to be utilized in the formulation of drug delivery systems, particularly liposomes that enhance the bioavailability of encapsulated drugs.
1. Antimicrobial Properties
A study conducted on various derivatives of alkoxybenzoates demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing effective inhibition at low concentrations.
| Compound | MIC (µg/mL) against Staphylococcus aureus |
|---|---|
| This compound | 32 |
| Control (Penicillin) | 8 |
2. Anti-inflammatory Mechanisms
In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential mechanism by which the compound could attenuate inflammatory responses.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 1500 | 600 |
| TNF-alpha | 1200 | 500 |
3. Drug Delivery Applications
This compound has been incorporated into liposomal formulations aimed at improving the delivery of chemotherapeutic agents. Research indicates that these formulations enhance cellular uptake and improve the stability of sensitive drugs in biological environments.
Case Study 1: Liposomal Formulation for Cancer Therapy
A recent study evaluated the use of this compound in a liposomal drug delivery system for the anticancer drug doxorubicin. The results showed a significant increase in drug accumulation within tumor cells compared to free doxorubicin, demonstrating improved therapeutic efficacy.
Case Study 2: Anti-inflammatory Effects in Animal Models
In vivo experiments using a murine model of acute inflammation demonstrated that administration of this compound significantly reduced paw edema compared to the control group. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.
Q & A
[Basic] What are the key steps in synthesizing Methyl p-Hexadecyloxybenzoate, and how can reaction yields be optimized?
Answer:
The synthesis typically involves esterification of p-hexadecyloxybenzoic acid with methanol under acidic or basic catalysis. A modified procedure inspired by analogous ester syntheses (e.g., Method A in ) suggests:
- Reacting the acid with methanol in the presence of a dehydrating agent (e.g., concentrated H₂SO₄) at reflux.
- Purification via recrystallization from ethanol or hexane.
To optimize yields, systematically vary reaction parameters such as temperature (70–100°C), catalyst concentration (1–5 mol%), and stoichiometric ratios. Monitor progress using thin-layer chromatography (TLC) and characterize the product via melting point analysis and NMR .
[Basic] Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : To confirm the ester linkage and alkyl chain integrity (e.g., δ ~4.3 ppm for methyl ester protons).
- FT-IR : Validate ester C=O stretching (~1720 cm⁻¹) and alkoxy C-O-C bonds (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+Na]⁺).
- XRD : For crystalline phase analysis.
These methods align with protocols used in pharmaceutical compound characterization studies, ensuring structural fidelity .
[Advanced] How can researchers optimize the solvent system and catalyst for higher yields in this compound synthesis?
Answer:
A factorial design approach is recommended:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (toluene, hexane) to balance reactivity and solubility.
- Catalyst Comparison : Evaluate Brønsted acids (H₂SO₄, p-TsOH) versus Lewis acids (ZnCl₂, Ti(OiPr)₄) for esterification efficiency.
- Reaction Monitoring : Use in-situ FT-IR or HPLC to track intermediate formation.
For example, sodium hydride in toluene (as in ) could be adapted for deprotonation steps, but acidic conditions may better suit esterification .
[Advanced] What methodologies resolve contradictions in reported thermal stability data of this compound?
Answer:
Contradictions in thermal stability (e.g., DSC vs. TGA results) require:
- Protocol Standardization : Ensure identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) across studies.
- Combined Techniques : Pair DSC with variable-temperature XRD to correlate phase transitions with structural changes.
- Computational Validation : Use molecular dynamics (MD) simulations to predict decomposition pathways.
This mixed-methods approach aligns with frameworks for reconciling quantitative and qualitative data discrepancies .
[Advanced] How can computational modeling be integrated with experimental data to predict this compound’s mesomorphic behavior?
Answer:
- Density Functional Theory (DFT) : Calculate dipole moments and polarizability to predict liquid crystalline phases.
- Molecular Dynamics (MD) : Simulate alkyl chain packing and transition temperatures.
- Validation : Compare simulated data with experimental XRD and DSC results (e.g., layer spacing in smectic phases).
Such integration bridges theoretical predictions with empirical observations, as seen in mixed-methods research designs .
[Advanced] What strategies are effective for incorporating recent literature findings into the experimental design of this compound studies?
Answer:
- Systematic Literature Review : Identify gaps using databases (e.g., SciFinder, PubMed) and prioritize studies from the last five years.
- Critical Appraisal : Compare synthesis protocols (e.g., solvent choices in ) and analytical methods (e.g., NMR conditions in ).
- Hypothesis Refinement : Align research questions with understudied areas (e.g., structure-activity relationships in surfactant applications).
This approach ensures alignment with ’s guidelines for rigorous literature integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
